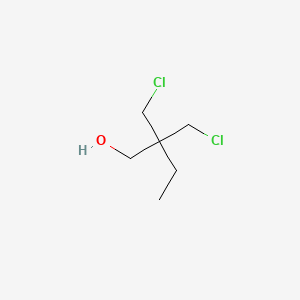

2,2-Bis(chloromethyl)butan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-bis(chloromethyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFYPMIIDSCISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452064 | |

| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-54-4 | |

| Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2,2-bis(chloromethyl)butan-1-ol: Structural Dynamics, Synthesis Workflows, and Application Protocols

Executive Summary

As a Senior Application Scientist, I frequently encounter neopentyl-like halogenated alcohols in the design of advanced monomers, cross-linking agents, and active pharmaceutical ingredient (API) intermediates. 2,2-bis(chloromethyl)butan-1-ol (CAS: 5381-54-4) is a prime example of a sterically congested, highly versatile chemical building block[1]. This technical guide systematically deconstructs its physical properties, structural causality, and the self-validating experimental workflows required for its precision synthesis and downstream application.

Structural Architecture and Chemical Causality

The molecular architecture of 2,2-bis(chloromethyl)butan-1-ol (C₆H₁₂Cl₂O) is defined by its central quaternary carbon[2]. This carbon is fully substituted with an ethyl group, a primary hydroxyl group, and two chloromethyl groups.

Mechanistic Insight: The heavy substitution at the β-carbon creates a neopentyl-like steric environment. This steric bulk severely retards intermolecular Sₙ2 reactions at the chloromethyl sites. However, it perfectly positions the molecule for intramolecular reactions. The Thorpe-Ingold effect (angle compression induced by the bulky ethyl and chloromethyl substituents) forces the reactive hydroxyl oxygen and the chloromethyl carbons into close spatial proximity. This pre-organizes the molecule for rapid, thermodynamically favorable cyclization into four-membered oxetane rings.

Physical and Chemical Properties

Accurate physical data is critical for designing phase separation, extraction, and purification strategies during scale-up. The table below summarizes the quantitative properties of 2,2-bis(chloromethyl)butan-1-ol[1][2].

| Property | Value | Method / Condition |

| Molecular Formula | C₆H₁₂Cl₂O | - |

| Molecular Weight | 171.06 g/mol | Computed[1] |

| CAS Registry Number | 5381-54-4 | - |

| SMILES | CCC(CCl)(CCl)CO | - |

| Physical State | Viscous liquid to low-melting solid | Room Temperature |

| Boiling Point | ~ 230 - 240 °C | Predicted (760 mmHg) |

| Density | ~ 1.20 - 1.25 g/cm³ | Predicted (20 °C) |

| Solubility | Soluble in DCM, EtOAc, Toluene | Poorly soluble in H₂O |

Synthesis Pathway: Precision Chlorination of Trimethylolpropane

The synthesis of 2,2-bis(chloromethyl)butan-1-ol requires the selective substitution of two out of three equivalent hydroxyl groups on trimethylolpropane (TMP). Achieving this without over-chlorinating to the trichloro-derivative requires precise thermodynamic control and continuous byproduct removal[3].

Reaction pathway for the selective chlorination of TMP to 2,2-bis(chloromethyl)butan-1-ol.

Self-Validating Experimental Protocol: Selective Chlorination

-

Substrate Loading: Charge a 1L jacketed reactor with 1.0 mole of TMP and 500 mL of toluene. Equip the reactor with a Dean-Stark trap and a reflux condenser.

-

Causality: Toluene acts as an azeotroping agent. Since TMP is highly polar, it initially forms a suspension. As the reaction progresses, the less polar dichloro product dissolves, creating a visual cue for reaction progression.

-

-

Reagent Introduction: Heat the mixture to reflux (110°C). Sparge anhydrous HCl gas into the reaction mixture at a controlled rate of 0.5 moles/hour.

-

In-Process Control (Self-Validation): Monitor the water collection in the Dean-Stark trap. The formation of each C-Cl bond generates exactly one equivalent of water. The reaction is strictly self-validating: once exactly 36 mL (2.0 moles) of water is collected, the gas flow is terminated. This physical stoichiometric readout prevents over-chlorination without the need for constant GC sampling[3].

-

Purification: Cool the reactor. Wash the organic layer with saturated NaHCO₃ to neutralize residual HCl. Concentrate under reduced pressure to yield the crude product, which can be purified via fractional vacuum distillation.

Reactivity Profile: Base-Promoted Intramolecular Cyclization

The primary industrial and synthetic utility of 2,2-bis(chloromethyl)butan-1-ol lies in its conversion to 3-(chloromethyl)-3-ethyloxetane, a highly valuable monomer for photo-curable resins and energetic polymers.

Self-Validating Experimental Protocol: Oxetane Formation

-

Biphasic Setup: Dissolve 0.5 moles of 2,2-bis(chloromethyl)butan-1-ol in 300 mL of dichloromethane (DCM). Add 0.05 moles of tetrabutylammonium bromide (TBAB).

-

Causality: The substrate is insoluble in aqueous base. TBAB acts as a phase-transfer catalyst, shuttling hydroxide ions into the DCM layer to deprotonate the sterically hindered primary alcohol.

-

-

Base Addition: Slowly add 100 mL of 50% w/w aqueous NaOH under vigorous stirring at 40°C.

-

Causality: The high concentration of NaOH ensures rapid deprotonation. The Thorpe-Ingold effect drives the resulting alkoxide to attack the adjacent chloromethyl group, ejecting a chloride ion and closing the strained 4-membered ring.

-

-

In-Process Control (Self-Validation): The reaction validates itself analytically. Perform a rapid GC-MS analysis of the organic layer. The quantitative shift from the parent mass (m/z 170) to the cyclized mass (m/z 134, representing the loss of HCl) confirms complete conversion.

Analytical Characterization and Quality Assurance

To ensure batch-to-batch reproducibility, a rigorous analytical workflow is mandatory before releasing the compound for downstream API synthesis.

Quality assurance and analytical validation workflow for batch release.

-

¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic ethyl group signals (a triplet at ~0.9 ppm and a quartet at ~1.4 ppm). The chloromethyl protons typically appear as an AB quartet around 3.5-3.7 ppm, integrating to 4 protons. The hydroxymethyl protons appear as a singlet around 3.6 ppm, integrating to 2 protons.

-

¹³C NMR (CDCl₃, 100 MHz): The quaternary carbon (C2) is the most critical diagnostic peak, appearing around 43 ppm. The absence of signals above 70 ppm confirms that no unreacted TMP remains.

-

GC-MS (EI): The molecule rarely shows a strong molecular ion peak (M⁺) due to the rapid loss of HCl or water in the ionization chamber. Look for the characteristic fragmentation pattern, including the [M-CH₂Cl]⁺ peak at m/z 121 and the [M-H₂O]⁺ peak at m/z 152.

References

-

"2,2-Bis(chloromethyl)butan-1-ol | C6H12Cl2O | CID 11019308", National Center for Biotechnology Information (PubChem),[Link]

- "Method for chlorinating 1,3-propanediol", Google P

Sources

CAS 5381-54-4 molecular weight and solubility profile

Comprehensive Physicochemical Profiling of CAS 5381-54-4 (2,2-Bis(chloromethyl)butan-1-ol): Molecular Weight, Solubility, and Analytical Workflows

Executive Summary

As drug development and advanced materials science increasingly rely on functionalized aliphatic intermediates, understanding the precise physicochemical behavior of building blocks becomes paramount. This whitepaper provides an in-depth technical analysis of CAS 5381-54-4 (2,2-Bis(chloromethyl)butan-1-ol). By synthesizing molecular weight analytics, thermodynamic solubility profiling, and self-validating experimental workflows, this guide serves as an authoritative resource for Senior Application Scientists and research professionals navigating halogenated organic synthesis.

Chemical Identity & Structural Elucidation

CAS 5381-54-4, formally known as 2,2-Bis(chloromethyl)butan-1-ol, is a highly versatile chlorinated organic building block utilized extensively in chemical research[1]. Structurally, it is a substituted 1,3-propanediol derivative featuring a central quaternary carbon bonded to an ethyl group, a hydroxymethyl group, and two chloromethyl groups.

The presence of the two heavy, polarizable chlorine atoms alongside a protic hydroxyl group creates a unique amphiphilic micro-environment. This specific structural geometry makes it an ideal precursor for intramolecular cyclization reactions—such as the synthesis of functionalized oxetanes—and a critical intermediate in advanced chlorination methodologies for polyols[2].

Figure 1: Primary synthetic pathways and chemical reactivity of 2,2-Bis(chloromethyl)butan-1-ol.

Physicochemical Properties & Molecular Weight Analysis

The compound possesses a molecular formula of C 6 H 12 Cl 2 O and a rigorously verified molecular weight of 171.06 g/mol [3]. PubChem records this compound under CID 11019308, highlighting its significance in synthetic libraries[4].

From an analytical perspective, the molecular weight of 171.06 g/mol is not just a static number; it dictates the compound's mass spectrometry (MS) behavior. Because chlorine exists naturally as two major isotopes ( 35 Cl and 37 Cl in a ~3:1 ratio), a molecule with two chlorine atoms will exhibit a distinct M, M+2, and M+4 isotopic cluster in a 9:6:1 intensity ratio. Causality in Analysis: Recognizing this specific isotopic signature is mandatory for preventing false-positive identifications during LC-MS quantification, as aliphatic alcohols often undergo complex fragmentation.

Table 1: Quantitative Physicochemical Summary

| Parameter | Value | Causality / Scientific Implication |

| Chemical Name | 2,2-Bis(chloromethyl)butan-1-ol | Central quaternary carbon dictates steric hindrance in S N 2 reactions. |

| CAS Number | 5381-54-4 | Global identifier for procurement and safety tracking[5]. |

| Molecular Formula | C 6 H 12 Cl 2 O | Indicates a highly saturated, halogen-rich aliphatic backbone. |

| Molecular Weight | 171.06 g/mol | Low MW (<500 Da) ensures favorable ligand efficiency for drug design. |

| LogP (Estimated) | ~1.8 - 2.5 | Amphiphilic nature; favors organic solubility but retains aqueous interaction. |

| H-Bond Donors | 1 (-OH group) | Facilitates targeted hydrogen bonding in protic solvents. |

| H-Bond Acceptors | 1 (-OH group) | Oxygen lone pairs participate in dipole-dipole interactions. |

Solubility Profile & Thermodynamic Behavior

The solubility profile of CAS 5381-54-4 is governed by the competing forces of its functional groups.

-

Organic Solvents (High Solubility): The ethyl and bis(chloromethyl) groups confer significant lipophilicity, driving excellent solubility in polar aprotic solvents (DMSO, DMF, Dichloromethane) and polar protic solvents (Methanol, Ethanol).

-

Aqueous Media (Low to Moderate Solubility): While the terminal hydroxyl group attempts to pull the molecule into aqueous solution via hydrogen bonding, the hydrophobic bulk of the chlorinated aliphatic chain restricts complete dissolution in water.

Causality in Solvent Selection: When utilizing this compound in biological assays or aqueous-heavy synthetic steps, it must first be dissolved in a carrier solvent (e.g., 100% DMSO) to create a highly concentrated stock (>10 mM), followed by rapid dilution into the aqueous buffer to prevent premature precipitation.

Self-Validating Experimental Protocol: Thermodynamic Solubility

When evaluating the solubility of halogenated aliphatic alcohols, kinetic solubility assays (e.g., solvent-shift methods) are prone to false positives due to transient supersaturation. Therefore, a rigorous thermodynamic shake-flask method is mandatory.

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

-

Preparation & Isothermal Saturation:

-

Weigh 5.0 mg of solid CAS 5381-54-4 into a 1.5 mL glass vial.

-

Add 500 µL of the target solvent (e.g., PBS buffer pH 7.4 or pure Methanol). The visible presence of undissolved solute ensures the system is saturated.

-

Seal the vial and incubate in a thermoshaker at exactly 37°C (mimicking physiological conditions) at 800 RPM.

-

-

Self-Validation Checkpoint (Equilibration):

-

Causality: To ensure true thermodynamic equilibrium, sample the solution at both 24 hours and 48 hours. If the concentration variance between the two time points exceeds 5%, equilibrium has not been reached, and incubation must be extended. This internal control prevents the reporting of false kinetic supersaturation.

-

-

Phase Separation via Ultracentrifugation:

-

Transfer the suspension to a specialized centrifuge tube and spin at 15,000 × g for 15 minutes at 37°C.

-

Causality: Why ultracentrifugation instead of standard syringe filtration? Halogenated lipophilic compounds have a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the measured concentration in the filtrate. Centrifugation eliminates this matrix interference.

-

-

LC-MS/MS Quantification:

-

Extract 50 µL of the clear supernatant and dilute appropriately in the mobile phase (e.g., 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate).

-

Causality: Aliphatic chlorinated alcohols lack strong chromophores, making standard HPLC-UV (e.g., at 254 nm) highly insensitive. We mandate the use of LC-MS with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) utilizing ammonium acetate to promote the formation of stable [M+NH4]+ adducts (m/z 188.1).

-

Figure 2: Standardized thermodynamic solubility and LC-MS quantification workflow for CAS 5381-54-4.

Conclusion

CAS 5381-54-4 (2,2-Bis(chloromethyl)butan-1-ol) is a structurally unique building block whose physicochemical properties—specifically its molecular weight of 171.06 g/mol and its amphiphilic solubility profile—dictate its utility in organic synthesis. By employing rigorous, self-validating thermodynamic solubility protocols and leveraging MS isotopic signatures for quantification, researchers can effectively harness this compound for the development of complex polymers, oxetane derivatives, and novel pharmaceutical intermediates.

References

-

PubChem - NIH. "2,2-Bis(chloromethyl)butan-1-ol | CID 11019308". National Center for Biotechnology Information. URL:[Link]

- Google Patents. "JP2003306459A - Method for chlorinating 1,3-propanediol".

Sources

- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]

- 2. JP2003306459A - Method for chlorinating 1,3-propanediol - Google Patents [patents.google.com]

- 3. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]

- 4. 2,2-Bis(chloromethyl)butan-1-ol | C6H12Cl2O | CID 11019308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5381-54-4|2,2-Bis(chloromethyl)butan-1-ol|BLD Pharm [bldpharm.com]

reactivity of chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol

An In-Depth Technical Guide to the Reactivity of Chloromethyl Groups in 2,2-bis(chloromethyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-bis(chloromethyl)-1-butanol is a bifunctional molecule whose synthetic utility is centered on the reactivity of its two primary chloromethyl groups. However, the molecule's structure presents a significant mechanistic challenge that governs its reaction pathways. The two chloromethyl groups are attached to a quaternary carbon, creating a neopentyl-like skeleton. This arrangement introduces severe steric hindrance that fundamentally alters the expected reactivity. While primary alkyl halides are typically excellent substrates for bimolecular nucleophilic substitution (SN2) reactions, the neopentyl-like core of this molecule drastically impedes the backside attack required for this mechanism.[1][2][3] Consequently, reaction pathways are often slow, require forcing conditions, or proceed through alternative mechanisms involving carbocation intermediates (SN1), which are themselves prone to rearrangement.[1][4] This guide provides a detailed analysis of the electronic and steric factors influencing the reactivity of 2,2-bis(chloromethyl)-1-butanol, explores its common reaction pathways, and offers practical, validated protocols for its synthetic transformation.

The Structural Dichotomy: Primary Halide vs. Neopentyl Core

The reactivity of any alkyl halide is primarily dictated by the substitution of the carbon atom bearing the halogen. In 2,2-bis(chloromethyl)-1-butanol, the chlorine atoms are bonded to primary carbons, which would typically suggest a high propensity for SN2 reactions.[5] However, the critical feature of this molecule is the quaternary β-carbon (C2), which is bonded to two chloromethyl groups, an ethyl group, and a hydroxymethyl group. This arrangement is analogous to a neopentyl halide.

The extreme steric bulk around the reaction centers creates a significant energy barrier for the backside approach of a nucleophile, which is essential for the SN2 transition state.[2][6] Studies on similar neopentyl systems have shown that SN2 reactions are exceptionally slow, often 100,000 times slower than for other primary alkyl bromides.[7] For practical purposes, the direct SN2 pathway on 2,2-bis(chloromethyl)-1-butanol is considered kinetically unfavorable and often non-viable under standard conditions.[2]

Caption: Competing SN1 and SN2 pathways for 2,2-bis(chloromethyl)-1-butanol.

Mechanistic Pathways and Competing Reactions

Given the kinetic barrier for the SN2 pathway, other mechanisms must be considered, particularly under conditions that favor ionization.

SN1 Reactivity and Carbocation Rearrangement

Forcing conditions, such as the use of a polar protic solvent and high temperatures, may induce an SN1-type mechanism. This pathway involves the initial loss of a chloride ion to form a primary carbocation.[4] However, primary carbocations are notoriously unstable. This instability drives a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation.

This rearrangement is a critical self-validating feature of the system; the observation of rearranged products is a strong indicator that the reaction proceeded through an SN1 mechanism.[4]

Caption: Carbocation rearrangement pathway following an SN1 ionization event.

Intramolecular Cyclization: The Role of the Hydroxyl Group

The presence of a primary alcohol in the molecule introduces the possibility of an intramolecular reaction. The hydroxyl group can act as an internal nucleophile, attacking one of the electrophilic chloromethyl carbons.[4] This process, known as intramolecular nucleophilic substitution, would lead to the formation of a cyclic ether, specifically a 3,3-disubstituted oxetane. This competing pathway is highly favorable in the presence of a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.

Caption: Intramolecular cyclization to form an oxetane ring.

Experimental Protocols and Methodologies

The following protocols are based on established principles for nucleophilic substitution on sterically hindered substrates.[8][9] Due to the low reactivity of 2,2-bis(chloromethyl)-1-butanol, reaction conditions often require elevated temperatures and extended reaction times.

General Protocol for Nucleophilic Substitution (e.g., Azide Substitution)

This protocol details a representative SN2-type reaction using sodium azide. The choice of a polar aprotic solvent like DMF is crucial to enhance the nucleophilicity of the azide ion and avoid stabilizing a carbocation intermediate.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 2,2-bis(chloromethyl)-1-butanol | Reagent | (Assumed Synthesis) | Handle as a reactive alkylating agent. |

| Sodium Azide (NaN₃) | ACS Reagent | Sigma-Aldrich | Highly Toxic. Handle with extreme care.[9] |

| Dimethylformamide (DMF) | Anhydrous | Acros Organics | Polar aprotic solvent. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate | Aqueous solution | - | For work-up. |

| Brine | Saturated NaCl(aq) | - | For work-up. |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-bis(chloromethyl)-1-butanol (1.0 eq).

-

Solvent and Nucleophile Addition: Under an inert atmosphere (e.g., Nitrogen), dissolve the starting material in anhydrous DMF. Add sodium azide (2.2-2.5 eq) in one portion. Using a slight excess of the nucleophile for both chloromethyl groups is recommended.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The higher temperature is necessary to overcome the steric hindrance.

-

Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the reaction mixture to the starting material to observe the appearance of mono- and di-substituted products and the consumption of the starting material. This step is critical for determining reaction completion, which may take 24-72 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer. Wash sequentially with water (2x) and brine (1x).[9]

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the di-substituted product from any mono-substituted product and unreacted starting material.

-

Application in Polymer Chemistry

The bifunctional nature of 2,2-bis(chloromethyl)-1-butanol makes it a valuable monomer for the synthesis of specialty polymers, such as polyethers or polyesters (after conversion of the hydroxyl group). The chloromethyl groups serve as reactive sites for polymerization reactions, often with di-nucleophiles.[10]

Caption: Use as a bifunctional monomer in step-growth polymerization.

Conclusion and Future Outlook

The reactivity of the chloromethyl groups in 2,2-bis(chloromethyl)-1-butanol is fundamentally governed by its neopentyl-like structure. This steric impediment renders the molecule largely unreactive towards classical SN2 reactions under mild conditions. Successful synthetic transformations require a careful choice of reaction conditions to either force a slow substitution or to control alternative pathways like SN1 with rearrangement or intramolecular cyclization. For drug development professionals and polymer scientists, understanding these mechanistic constraints is paramount. The molecule's bifunctionality offers a platform for creating complex architectures, but only when its inherent steric and electronic properties are fully appreciated and leveraged. Future work may focus on developing catalytic systems that can activate the C-Cl bond under milder conditions, potentially mitigating side reactions and expanding the synthetic utility of this challenging but potentially valuable building block.

References

-

Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]

-

Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. Gesang Chem. Available at: [Link]

-

Does neopentyl halide undergo SN1? Chemistry Stack Exchange. Available at: [Link]

-

The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at: [Link]

-

Nucleophilic substitution and elimination of alkyl halides. University of Calgary. Available at: [Link]

-

Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. Available at: [Link]

-

Can someone pls explain why the answer is B? Reddit. Available at: [Link]

-

Reaction dynamics of Cl + butanol isomers by crossed-beam sliced ion imaging. Faraday Discussions. Available at: [Link]

-

Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Substitution Reactions. Scribd. Available at: [Link]

-

Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

-

Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Redox-responsive polymers for the reversible extraction of butanol from water. University of South Carolina. Available at: [Link]

-

Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. Available at: [Link]

-

Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. ChemRxiv. Available at: [Link]

-

Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. ResearchGate. Available at: [Link]

-

Backbone-assisted reactions of polymers. 2. Poly[(chloromethyl)thiirane]. Macromolecules. Available at: [Link]

-

Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 5. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2,2-bis(chloromethyl)butan-1-ol: A Versatile and Underutilized Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Neopentyl-like Scaffold

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While a plethora of synthons are well-established, a select few remain underexplored, their synthetic potential yet to be fully realized. 2,2-bis(chloromethyl)butan-1-ol is one such molecule. Possessing a unique combination of a primary alcohol and two primary alkyl chlorides arrayed around a quaternary carbon center, this neopentyl-like structure presents a fascinating platform for the synthesis of novel heterocycles, polymers, and intricate scaffolds for drug discovery.

This technical guide aims to provide a comprehensive overview of 2,2-bis(chloromethyl)butan-1-ol, moving beyond a mere recitation of facts to offer field-proven insights into its synthesis, reactivity, and potential applications. For the discerning researcher, this document will serve as a foundational resource, inspiring new avenues of investigation and empowering the design of innovative synthetic strategies.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data in the public domain, the following spectroscopic profile for 2,2-bis(chloromethyl)butan-1-ol is predicted based on the analysis of structurally analogous compounds.[1][2]

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C6H12Cl2O | - |

| Molecular Weight | 171.06 g/mol | - |

| CAS Number | 5381-54-4 | [3] |

| Appearance | Colorless liquid (predicted) | Analogy to similar alcohols |

| Boiling Point | > 100 °C (predicted) | [4] |

| Solubility | Soluble in organic solvents (e.g., CH2Cl2, THF, Et2O) | General solubility of similar compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR spectra of 2,2-bis(chloromethyl)butan-1-ol in CDCl₃ are detailed below. These predictions are based on established chemical shift values and coupling constants for similar structural motifs.[2][5][6][7][8][9][10][11]

¹H NMR (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂CH₃ | ~0.9 | Triplet | 3H |

| -CH₂ CH₃ | ~1.6 | Quartet | 2H |

| -CH₂ OH | ~3.7 | Singlet | 2H |

| -CH₂ Cl | ~3.8 | Singlet | 4H |

| -OH | Variable | Broad Singlet | 1H |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂CH₃ | ~8 |

| -CH₂ CH₃ | ~25 |

| -C (CH₂Cl)₂- | ~50 |

| -CH₂ Cl | ~55 |

| -CH₂ OH | ~70 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorptions for the hydroxyl and alkyl chloride functional groups.[1][12]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |

| C-O Stretch | 1000-1260 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS) (Predicted)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak with a characteristic isotopic pattern for two chlorine atoms, along with fragmentation patterns corresponding to the loss of functional groups.[1]

| m/z | Predicted Fragment |

| 170/172/174 | [M]⁺ |

| 139/141 | [M - CH₂OH]⁺ |

| 121/123 | [M - CH₂Cl]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Synthesis of 2,2-bis(chloromethyl)butan-1-ol: Proposed Routes

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2,2-bis(chloromethyl)butan-1-ol.

Experimental Protocol: Chlorination with Thionyl Chloride (Analogous Procedure)

This protocol is adapted from established procedures for the chlorination of primary alcohols.[4]

Materials:

-

2,2-diethyl-1,3-propanediol (1.0 eq)

-

Thionyl chloride (2.2 eq)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 2,2-diethyl-1,3-propanediol and anhydrous diethyl ether.

-

Add a catalytic amount of pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Reactivity and Synthetic Potential: A Bifunctional Building Block

The synthetic utility of 2,2-bis(chloromethyl)butan-1-ol stems from the orthogonal reactivity of its hydroxyl and chloromethyl groups.

Reactions of the Hydroxyl Group

The primary alcohol can undergo a variety of transformations, including:

-

Oxidation: To the corresponding aldehyde or carboxylic acid.

-

Esterification: With acyl chlorides or carboxylic acids.

-

Etherification: Via Williamson ether synthesis.

-

Conversion to other leaving groups: Such as tosylates or mesylates, to modulate reactivity.

Reactions of the Chloromethyl Groups

The two primary alkyl chlorides are susceptible to nucleophilic substitution reactions. The neopentyl-like structure may sterically hinder S_N2 reactions to some extent, but the primary nature of the chlorides still allows for substitution with a range of nucleophiles.

Caption: Nucleophilic substitution on the chloromethyl groups.

Intramolecular Cyclization: Synthesis of Oxetanes

One of the most promising applications of 2,2-bis(chloromethyl)butan-1-ol is in the synthesis of 3,3-disubstituted oxetanes.[13] Base-mediated intramolecular cyclization (an intramolecular Williamson ether synthesis) would lead to the formation of the strained four-membered ring system.

Caption: Proposed synthesis of a 3,3-disubstituted oxetane.

Experimental Protocol: Synthesis of 3-chloromethyl-3-ethyloxetane (Analogous Procedure)

This protocol is based on established methods for the synthesis of oxetanes from halohydrins.

Materials:

-

2,2-bis(chloromethyl)butan-1-ol (1.0 eq)

-

Sodium hydride (1.1 eq, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-bis(chloromethyl)butan-1-ol in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 3-chloromethyl-3-ethyloxetane.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and other ignition sources. The compound is predicted to be a flammable liquid.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion and Future Outlook

2,2-bis(chloromethyl)butan-1-ol represents a building block with significant untapped potential. Its unique trifunctional nature on a neopentyl scaffold offers a gateway to a diverse range of novel molecules. The predicted reactivity, particularly its propensity to form strained oxetane rings, makes it an attractive target for further investigation, especially in the context of medicinal chemistry where the oxetane motif is increasingly recognized as a valuable bioisostere.

Future research should focus on the development of a robust and scalable synthesis of this compound, followed by a thorough experimental investigation of its spectroscopic properties and reactivity. The exploration of its use in the synthesis of novel polymers and as a scaffold for the generation of compound libraries for drug discovery is highly encouraged. As our understanding of this versatile building block grows, so too will its applications in advancing the frontiers of organic synthesis.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- BASF. (2025, December 23).

- (2023, March 24).

- Fisher Scientific. (2009, January 21).

- Sigma-Aldrich. (2025, November 6).

- ThermoFisher. (2025, October 24).

- BenchChem. (n.d.). Synthesis of 2-(Chloromethyl)butanal: A Technical Guide.

-

PubChem. (n.d.). 2-(Chloromethyl)butan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)but-2-en-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediol, 2,2-diethyl-. Retrieved from [Link]

- BenchChem. (n.d.). Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis.

- BenchChem. (n.d.). Mechanistic Insights into Reactions of 2-(Chloromethyl)

- (2006, March). 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)

- BenchChem. (n.d.). Spectroscopic Profile of 2-Chlorobutan-1-ol: A Technical Guide.

- Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting.

- SpectraBase. (n.d.). 1-Chloro-2,2-bis(chloromethyl)butane - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR spectrum.

-

ResearchGate. (n.d.). Synthesis and Characterisation of Bis-(chloromethyl) Oxetane, its Homopolymer and Copolymer with Tetrahydrofuran. Retrieved from [Link]

- BenchChem. (n.d.).

- (n.d.).

- (2020, November 7). Preparation of 2-Chloro-2-methylbutane (SN1). [Video]. YouTube.

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

- PubMed. (2012). Reaction dynamics of Cl + butanol isomers by crossed-beam sliced ion imaging. Faraday discussions, 157, 181-91; discussion 243-84.

- Sigma-Aldrich. (n.d.). 2 chloro 2 methyl butan 1 ol.

- Beilstein-Institut. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284-2349.

- (n.d.).

- Organic Spectroscopy International. (2015, May 21). APT 13C NMR OF 2 CHLORO BUTANE.

- Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr.

- (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones.

- Study.com. (n.d.). 1) Show the mechanism for the conversion of 2-methyl-2-butanol into 2-chloro-2-methyl butane....

- (n.d.).

- (n.d.).

- Beilstein-Institut. (n.d.).

- PubMed. (n.d.). Synthesis and amphiphilic properties of glycosyl-1,4-benzodiazepin-2,5-diones.

- Wikipedia. (n.d.). 2-Butanol.

- ACS Publications. (2005, June 7). Phase-Transfer-Catalyzed Etherification of 4,4'-Bis(chloromethyl)-1,1'-biphenyl with 1-Butanol by Polymer-Supported Catalysis. Industrial & Engineering Chemistry Research, 44(15), 5578-5584.

- ChemicalBook. (n.d.). 2-Butanol(78-92-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Butanol(78-92-2) 13C NMR spectrum.

- Reactory. (2023, February 2). Reaction of acetyl chloride, 2-methylbutan-1-ol.

- ResearchGate. (n.d.). Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-1,3,2-benzodioxaphosphorin-4-one 95 5381-99-7 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-METHYL-1-BUTANOL(34713-94-5) 1H NMR [m.chemicalbook.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: APT 13C NMR OF 2 CHLORO BUTANE [orgspectroscopyint.blogspot.com]

- 8. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. homework.study.com [homework.study.com]

- 10. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Butanol(78-92-2) 13C NMR spectrum [chemicalbook.com]

- 12. 1,3-Propanediol, 2,2-diethyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. download.basf.com [download.basf.com]

- 15. CPAchem.Web.Client [cpachem.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Application Note & Protocol: Synthesis of Hyperbranched Polyethers via Self-Condensing Polycondensation of 2,2-bis(chloromethyl)butan-1-ol

Introduction

Hyperbranched polymers represent a unique class of dendritic macromolecules characterized by their highly branched, three-dimensional architectures.[1] Unlike perfectly structured dendrimers, hyperbranched polymers are synthesized in a convenient one-pot procedure, making them attractive for a wide range of applications, including coatings, additives, and drug delivery systems.[1][2] The monomer 2,2-bis(chloromethyl)butan-1-ol is an ideal AB₂-type monomer for the synthesis of hyperbranched polyethers. Its structure contains a single nucleophilic hydroxyl group (A) and two electrophilic chloromethyl groups (B), enabling a self-condensing polycondensation reaction to form a highly branched polyether structure.[3][4] This application note provides a detailed protocol for the synthesis, purification, and characterization of hyperbranched polyethers using this versatile monomer.

Mechanism of Polymerization: Self-Condensing Williamson Ether Synthesis

The polymerization of 2,2-bis(chloromethyl)butan-1-ol proceeds via a step-growth polycondensation mechanism, specifically a Williamson ether synthesis.[5] The reaction is initiated by the deprotonation of the hydroxyl group of the monomer using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide can then react with the chloromethyl group of another monomer molecule in a nucleophilic substitution reaction, forming an ether linkage and releasing a chloride ion. As the reaction progresses, the newly formed polymer chains also contain reactive hydroxyl and chloromethyl end groups, allowing for further branching and propagation, leading to a hyperbranched architecture.[4]

It is crucial to control the reaction conditions to favor intermolecular reactions over potential intramolecular cyclization, which can limit the growth of the polymer chain. This is typically achieved by maintaining an appropriate monomer concentration.[4]

Visualization of the Polymerization Pathway

Caption: Polymerization pathway of 2,2-bis(chloromethyl)butan-1-ol.

Experimental Protocol

This protocol details the synthesis of a hyperbranched polyether from 2,2-bis(chloromethyl)butan-1-ol.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2,2-bis(chloromethyl)butan-1-ol | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dry using a solvent purification system or over sodium/benzophenone. |

| Methanol | ACS grade | Fisher Scientific | For quenching and precipitation. |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific | For purification. |

| Hexanes | ACS grade | Fisher Scientific | For washing and removal of mineral oil. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | VWR | For drying organic phases. |

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Schlenk line (optional, but recommended)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

High-vacuum pump

Synthesis Procedure

-

Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen.

-

Reagent Addition:

-

To the flask, add sodium hydride (1.3 equivalents, e.g., 2.08 g of 60% dispersion for 0.1 mol of monomer). The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes under an inert atmosphere, followed by careful decantation.

-

Add 100 mL of anhydrous THF to the flask via a cannula or syringe.

-

Stir the suspension at room temperature.

-

In a separate flask, dissolve 2,2-bis(chloromethyl)butan-1-ol (1 equivalent, e.g., 17.1 g, 0.1 mol) in 50 mL of anhydrous THF.

-

-

Reaction Initiation:

-

Slowly add the monomer solution to the NaH suspension in the reaction flask dropwise using an addition funnel over 30 minutes. Hydrogen gas will evolve, so ensure proper ventilation and a safe exhaust.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

-

Polymerization:

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain reflux for 24-48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by techniques such as GPC if desired.

-

-

Quenching and Work-up:

-

After the desired reaction time, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of methanol to destroy any unreacted NaH.

-

Remove the THF solvent using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude product in dichloromethane (DCM).

-

Wash the organic phase with water (3 x 50 mL) to remove any salts.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution to remove the drying agent.

-

Concentrate the solution using a rotary evaporator.

-

Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and dry it under high vacuum at 40-50 °C to a constant weight.

-

Experimental Workflow Visualization

Sources

Application Note: 2,2-Bis(chloromethyl)butan-1-ol as a Versatile Trifunctional Monomer in Polymer Synthesis

Executive Summary

In advanced polymer chemistry and materials science, the architectural control of macromolecules is heavily dependent on the selection of multifunctional precursors. 2,2-Bis(chloromethyl)butan-1-ol (CAS 5381-54-4) is a highly reactive, asymmetric AB₂-type monomer derived from trimethylolpropane (TMP) [1]. Featuring one hydroxymethyl group (the "A" function) and two chloromethyl groups (the "B" functions) attached to a central quaternary carbon, this compound serves as a critical junction point in synthetic pathways.

Depending on the thermodynamic and kinetic conditions applied, this monomer can be directed down two distinct synthetic avenues:

-

Intramolecular Cyclization: Yielding 3-chloromethyl-3-ethyloxetane (CMEO), a highly strained cyclic ether used in cationic ring-opening polymerization (CROP) for energetic binders and photo-cross-linkable polymers[2, 4].

-

Intermolecular Polycondensation: Yielding hyperbranched polyethers (HBPEs) via step-growth Williamson ether synthesis, which are utilized in drug delivery networks, rheology modifiers, and dendritic scaffolds.

This application note provides researchers and drug development professionals with the mechanistic causality, quantitative data, and self-validating protocols required to harness 2,2-bis(chloromethyl)butan-1-ol effectively.

Mechanistic Insights: The Dual-Pathway Causality

The reactivity of 2,2-bis(chloromethyl)butan-1-ol is governed by the nucleophilicity of its alkoxide intermediate. When exposed to a strong base (e.g., NaOH), the primary hydroxyl group is deprotonated. The spatial proximity of the resulting alkoxide to the adjacent electrophilic chloromethyl groups creates a kinetic competition between intramolecular ring closure and intermolecular chain extension.

Pathway A: Intramolecular Cyclization (Oxetane Formation)

To favor the formation of the 4-membered oxetane ring (CMEO), the reaction must be driven kinetically. This is achieved by maintaining a dilute monomer concentration and utilizing a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic aqueous/organic system[3]. The PTC facilitates the transfer of the hydroxide ion into the organic phase, allowing rapid deprotonation. The low concentration ensures that the alkoxide statistically collides with its own adjacent chloromethyl group faster than it encounters another monomer molecule, resulting in a rapid intramolecular S_N2 displacement of the chloride ion.

Pathway B: Intermolecular Polycondensation (Hyperbranched Polyethers)

Conversely, synthesizing highly branched, three-dimensional polyethers requires suppressing the cyclization. This is achieved by operating in bulk (solvent-free) or highly concentrated solutions at elevated temperatures (>120 °C). Under these conditions, the intermolecular collision rate exceeds the intramolecular cyclization rate. The monomer undergoes an AB₂ step-growth polycondensation, where the growing polymer retains one unreacted hydroxyl focal point and an exponentially increasing number of chloromethyl end-groups, creating a highly functionalized dendritic architecture.

Reaction pathways of 2,2-bis(chloromethyl)butan-1-ol yielding linear or hyperbranched polymers.

Quantitative Data & Pathway Comparison

To ensure reproducibility and proper experimental design, the physicochemical properties of the monomer and the divergent reaction parameters are summarized below.

Table 1: Physicochemical Properties of the Monomer

| Property | Value |

| Chemical Name | 2,2-bis(chloromethyl)butan-1-ol |

| CAS Number | 5381-54-4 |

| Molecular Formula | C₆H₁₂Cl₂O |

| Molecular Weight | 171.06 g/mol |

| Monomer Architecture | AB₂ (A = –OH, B = –CH₂Cl) |

| Primary Applications | Oxetane precursor, dendritic polymer core synthesis |

Table 2: Comparison of Reaction Parameters for Divergent Pathways

| Parameter | Pathway A: Oxetane Synthesis (CMEO) | Pathway B: Hyperbranched Polyether |

| Reaction Mode | Intramolecular Cyclization | Intermolecular Step-Growth |

| Concentration | Dilute (Biphasic organic/aqueous) | Concentrated or Bulk (Solvent-free) |

| Catalyst System | 50% aq. NaOH + PTC (e.g., TBAB) | Solid NaOH or KOH |

| Temperature | 90–100 °C | 120–150 °C |

| Primary Product | 3-Chloromethyl-3-ethyloxetane | Chloromethyl-terminated Polyether |

| Byproducts | NaCl, H₂O | NaCl, H₂O |

Experimental Protocols

The following self-validating protocols are designed to maximize yield while minimizing competing side reactions.

Protocol A: Synthesis of 3-Chloromethyl-3-ethyloxetane (CMEO)

This protocol leverages a phase-transfer catalyzed dehydrohalogenation to force the intramolecular ring closure [3].

Reagents Required:

-

2,2-bis(chloromethyl)butan-1-ol (1.0 eq, 100 mmol)

-

Sodium Hydroxide (NaOH), 50% w/w aqueous solution (2.5 eq, 250 mmol)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol)

-

Deionized Water & Diethyl Ether (for extraction)

Step-by-Step Methodology:

-

Reactor Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Base/Catalyst Loading: Add the 50% aqueous NaOH solution and TBAB to the flask. Heat the mixture to 90 °C under vigorous mechanical stirring (≥ 500 rpm) to ensure high interfacial surface area.

-

Monomer Addition (Critical Step): Load 2,2-bis(chloromethyl)butan-1-ol into the dropping funnel. Add the monomer dropwise over a period of 2 hours. Causality: Slow addition maintains a low steady-state concentration of the monomer in the reactor, heavily favoring intramolecular cyclization over intermolecular oligomerization.

-

Reflux & Dehydrohalogenation: Once addition is complete, maintain the reaction at 95–100 °C for an additional 4 hours. The reaction is complete when the organic layer shows complete consumption of the starting material via GC-MS.

-

Phase Separation: Cool the mixture to room temperature. Add 100 mL of deionized water to dissolve the precipitated NaCl salts. Extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄. Filter and remove the ether under reduced pressure. Purify the crude liquid via vacuum distillation (approx. 130–135 °C at 21.3 kPa) to yield pure CMEO as a clear, colorless liquid [2].

Step-by-step experimental workflow for the synthesis of 3-chloromethyl-3-ethyloxetane (CMEO).

Protocol B: Synthesis of Hyperbranched Polyether (HBPE)

This protocol utilizes bulk step-growth polymerization to construct dendritic architectures.

Reagents Required:

-

2,2-bis(chloromethyl)butan-1-ol (1.0 eq, 50 mmol)

-

Potassium Hydroxide (KOH), finely powdered (1.2 eq, 60 mmol)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) (Minimal amount, ~10 mL to lower initial viscosity)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In a 100 mL Schlenk flask equipped with a Dean-Stark trap and a magnetic stir bar, combine the monomer, powdered KOH, and NMP. Purge the system with dry Nitrogen for 15 minutes.

-

Polycondensation Initiation: Submerge the flask in an oil bath pre-heated to 130 °C. Causality: The high temperature and lack of a phase-transfer catalyst suppress oxetane ring formation, forcing the alkoxide to attack the chloromethyl groups of neighboring molecules.

-

Water Removal: As the Williamson ether synthesis proceeds, water is generated as a byproduct. The Dean-Stark trap continuously removes this water, driving the equilibrium forward and preventing the hydrolysis of the unreacted chloromethyl groups.

-

Viscosity Monitoring: Stir the mixture for 12–18 hours. The reaction mixture will become highly viscous as the molecular weight and degree of branching increase.

-

Termination and Precipitation: Cool the mixture to 60 °C and dilute with 20 mL of THF to reduce viscosity. Precipitate the polymer by adding the solution dropwise into 500 mL of vigorously stirred cold methanol.

-

Validation: Collect the precipitated hyperbranched polyether via vacuum filtration. Characterize the degree of branching (DB) using ¹H and ¹³C NMR spectroscopy, specifically analyzing the integrals of the dendritic, linear, and terminal repeating units.

References

- Crivello, J. V., & Sasaki, H. (1993). "Oxetane polymers and methods of preparation thereof". US Patent 10,377,855 B2.

-

Bacher, E., et al. (2005). "Synthesis and Characterization of Photo-Cross-Linkable Hole-Conducting Polymers". Macromolecules, 38(5), 1640-1647. URL: [Link]

optimizing reaction conditions for 2,2-bis(chloromethyl)butan-1-ol esterification

Welcome to the Technical Support Center for the esterification of 2,2-bis(chloromethyl)butan-1-ol (CAS 5381-54-4)[1]. This portal is designed for researchers and drug development professionals dealing with the unique synthetic challenges presented by this highly sterically hindered, polyfunctional intermediate.

Because the hydroxyl group is adjacent to a quaternary carbon (a neopentyl-type system), standard esterification protocols often fail or proceed at impractically slow rates[2]. Furthermore, the presence of two electrophilic chloromethyl groups introduces the risk of intramolecular side reactions. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure optimal yields.

Frequently Asked Questions (FAQs)

Q: Why is my standard acid chloride/triethylamine protocol yielding less than 10% conversion? A: 2,2-bis(chloromethyl)butan-1-ol is a neopentyl alcohol. The massive steric bulk of the quaternary β -carbon heavily shields the hydroxyl oxygen, preventing it from attacking the carbonyl carbon of the acylating agent. Triethylamine is a Brønsted base but a poor nucleophilic catalyst. To overcome this steric barrier, you must use a nucleophilic acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP)[3]. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is extruded from the steric bulk of the solvent shell and reacts much faster with hindered alcohols[4].

Q: I am observing a major byproduct with a lower mass than my target ester. What is it, and how do I prevent it? A: You are likely observing 3-(chloromethyl)-3-ethyloxetane . Under strongly basic conditions (e.g., NaH, KOtBu, or prolonged heating with strong amine bases), the deprotonated alkoxide of your alcohol undergoes an intramolecular SN2 attack on one of the adjacent chloromethyl groups. This 4-membered ring closure is heavily favored by the Thorpe-Ingold effect due to the quaternary center. To prevent this, strictly avoid strong bases . Use mild, non-nucleophilic tertiary amines (like DIPEA) and keep reaction temperatures at or below room temperature.

Q: Should I use DCC, DIC, or EDC for a Steglich-type esterification with this substrate? A: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is highly recommended. Because the esterification of hindered alcohols requires extended reaction times, using DCC (N,N'-Dicyclohexylcarbodiimide) generates large amounts of dicyclohexylurea (DCU). DCU is partially soluble in organic solvents and notoriously difficult to separate from non-polar ester products. EDC produces a water-soluble urea byproduct that is easily removed during a standard aqueous workup.

Mechanistic Workflow & Troubleshooting Logic

To understand why specific reagents are chosen, it is critical to visualize the catalytic cycle and the troubleshooting decision matrix.

Fig 1: DMAP nucleophilic catalysis overcoming neopentyl steric hindrance.

Fig 2: Decision tree for troubleshooting esterification reaction profiles.

Quantitative Data: Parameter Optimization

The following table summarizes internal optimization data for the esterification of 2,2-bis(chloromethyl)butan-1-ol with a standard aliphatic carboxylic acid/acyl chloride.

| Method / Reagents | Base & Catalyst | Temp (°C) | Time (h) | Oxetane Risk | Typical Yield |

| Direct Acid Chloride | TEA (1.5 eq) | 25 | 24 | Low | < 15% |

| Acid Chloride + DMAP | DIPEA (1.5 eq), DMAP (0.5 eq) | 25 | 12 | Low | 88 - 95% |

| Standard Steglich | DCC (1.2 eq), DMAP (0.1 eq) | 25 | 48 | Low | 40 - 50% |

| Modified Steglich | EDC·HCl (1.5 eq), DMAP (1.0 eq) | 25 | 16 | Low | 80 - 85% |

| Alkoxide Attack | NaH (1.1 eq), Acid Chloride | 0 to 25 | 4 | CRITICAL | < 5% (Mostly Oxetane) |

Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Acyl Chloride Esterification (Recommended)

Use this protocol when your carboxylic acid can be readily converted to an acid chloride, as it provides the highest thermodynamic driving force for hindered alcohols.

Materials:

-

2,2-bis(chloromethyl)butan-1-ol (1.0 equiv)

-

Acyl Chloride (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.5 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Add 2,2-bis(chloromethyl)butan-1-ol and anhydrous DCM.

-

Base Addition: Add DIPEA and DMAP to the stirring solution. The solution should remain clear.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride dropwise over 10 minutes.

-

Causality Check: Dropping the temperature controls the initial exothermic formation of the N-acylpyridinium intermediate, preventing localized heating that could trigger oxetane formation.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

-

Self-Validation (TLC/LCMS Quench): Take a 20 μ L aliquot and quench it into 0.5 mL of methanol containing a drop of triethylamine.

-

Logic: If the acyl chloride is still active but the reaction has stalled, the methanol will rapidly form the methyl ester. If LCMS shows methyl ester but unreacted 2,2-bis(chloromethyl)butan-1-ol, your system is sterically stalled. Action: Add an additional 0.5 equiv of DMAP.

-

-

Workup: Quench the reaction with saturated aqueous NH4Cl . Extract with DCM (3x). Wash the combined organics with 1M HCl (to remove DMAP and DIPEA), followed by saturated NaHCO3 and brine. Dry over Na2SO4 , filter, and concentrate.

Protocol B: Modified Steglich Esterification (For Sensitive Substrates)

Use this protocol if the carboxylic acid cannot be converted to an acid chloride (e.g., presence of acid-sensitive protecting groups).

Materials:

-

2,2-bis(chloromethyl)butan-1-ol (1.0 equiv)

-

Carboxylic Acid (1.2 equiv)

-

EDC·HCl (1.5 equiv)

-

DMAP (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve the carboxylic acid and DMAP in anhydrous DCM. Add EDC·HCl in one portion at room temperature. Stir for 30 minutes.

-

Causality Check: Pre-forming the active O-acylisourea and subsequent N-acylpyridinium intermediate before adding the hindered alcohol prevents the alcohol from competing for unproductive pathways.

-

-

Coupling: Add 2,2-bis(chloromethyl)butan-1-ol dropwise.

-

Monitoring: Stir at room temperature for 16-24 hours. Monitor via TLC. Because neopentyl alcohols react slowly, the active ester may slowly hydrolyze if trace water is present. Ensure strictly anhydrous conditions.

-

Workup: Dilute with DCM. Wash sequentially with water (to remove the EDC urea byproduct), 1M HCl, saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate under reduced pressure.

Sources

- 1. 2,2-Bis(chloromethyl)butan-1-ol|CAS 5381-54-4 [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. LiNTf2–iPr2NEt: a catalyst for the acylation of phenols and primary alcohols with carboxylic anhydrides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Technical Support Center: Synthesis of Hyperbranched Polyethers from 2,2-bis(chloromethyl)butan-1-ol

A Guide to Preventing and Troubleshooting Side Reactions

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the polymerization of 2,2-bis(chloromethyl)butan-1-ol. The synthesis of hyperbranched polyethers from this AB₂-type monomer offers unique properties such as high solubility, low viscosity, and a high density of terminal functional groups.[1][2] However, the process is sensitive to reaction conditions, and several side reactions can compromise the yield, molecular weight, and structural integrity of the final product.

This document provides a troubleshooting-oriented approach in a question-and-answer format to directly address the common challenges encountered during experimentation. We will delve into the causality behind these issues and provide field-proven protocols to ensure reproducible, high-quality results.

Section 1: Fundamental Principles of Polymerization

The polymerization of 2,2-bis(chloromethyl)butan-1-ol is a self-condensing polyetherification. The monomer possesses one nucleophilic hydroxyl group (A) and two electrophilic chloromethyl groups (B₂). The fundamental reaction involves the nucleophilic attack of a hydroxyl group (typically deprotonated by a base to form a more reactive alkoxide) on the carbon of a chloromethyl group of another monomer or growing polymer, eliminating a chloride ion. This process allows for the one-step synthesis of highly branched, tree-like polymer architectures.[1][3]

The idealized reaction proceeds as follows, leading to a dendritic structure with numerous terminal chloromethyl groups and a single focal hydroxyl group.

Caption: Idealized polymerization pathway of an AB₂ monomer.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the polymerization of 2,2-bis(chloromethyl)butan-1-ol.

Q1: My reaction resulted in an insoluble gel. What caused this, and how can I prevent it?

Answer:

Causality: Uncontrolled Intermolecular Cross-linking

Gelation is the most critical side reaction in hyperbranched polymer synthesis. It occurs when growing polymer chains cross-link extensively, forming a single, macroscopic network that is insoluble in any solvent.[1] This happens when the rate of reaction between large, multifunctional polymer chains is too high, which is often a consequence of high monomer concentration.

Prevention Strategy: Controlled Monomer Addition

The most effective method to prevent gelation is to maintain a low instantaneous concentration of the monomer in the reaction vessel. This is achieved through a "pseudo-one-pot" or slow monomer addition protocol. This technique ensures that a newly introduced monomer is more likely to react with the growing polymer chains rather than other monomers, favoring intramolecular branching over intermolecular cross-linking.

Troubleshooting Workflow for Gelation

Caption: Workflow for troubleshooting polymer gelation.

Experimental Protocol: Slow Monomer Addition for Gel Prevention

-

Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the reaction apparatus (e.g., three-neck flask with a condenser, mechanical stirrer, and dropping funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.

-

Solvent and Base: Add a suitable high-boiling-point solvent (e.g., diphenyl ether) and a non-nucleophilic base (e.g., powdered anhydrous potassium carbonate) to the reaction flask. Heat the mixture to the desired reaction temperature (e.g., 160 °C) with vigorous stirring.

-

Monomer Solution: Prepare a solution of the 2,2-bis(chloromethyl)butan-1-ol monomer in the same solvent.

-

Slow Addition: Using a syringe pump, add the monomer solution to the hot solvent/base mixture over an extended period (e.g., 8-12 hours).

-

Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 4-6 hours to ensure maximum conversion.

-

Work-up: Cool the reaction mixture, filter to remove the inorganic salts, and precipitate the polymer by pouring the solution into a non-solvent like methanol.[4]

| Parameter | "One-Pot" Bulk Addition | Slow Monomer Addition | Outcome |

| Monomer Conc. | High (initially) | Low (instantaneous) | Prevents intermolecular coupling |

| Reaction Rate | Uncontrolled, rapid | Controlled, steady | Avoids rapid network formation |

| Typical Result | Insoluble Gel | Soluble Hyperbranched Polymer | Desired product is obtained |

Q2: The molecular weight of my polymer is low, and the polydispersity index (PDI) is high. What's wrong?

Answer:

Causality: Intramolecular Cyclization and Chain-Terminating Impurities

Low molecular weight and high PDI are often symptoms of competing side reactions that terminate chain growth prematurely.

-

Intramolecular Cyclization: The hydroxyl group of a monomer or a growing chain can react with one of its own chloromethyl groups to form a stable, six-membered cyclic ether (an oxetane derivative).[5] This is a chain-terminating event as it consumes the propagating hydroxyl group. This reaction is entropically favored at very low concentrations.

-

Impurities: Nucleophilic impurities, especially water or monofunctional alcohols, can act as chain stoppers.[6] Water can react with chloromethyl groups, and monofunctional impurities will cap growing chains, preventing further polymerization.

Caption: Competing intermolecular vs. intramolecular reactions.

Prevention Strategies:

-

Optimize Concentration: While very high concentrations lead to gelation, very low concentrations can favor intramolecular cyclization. The slow addition method helps find a balance, keeping the instantaneous monomer concentration low but the overall concentration of growing polymer high enough to favor intermolecular reactions.

-

Strictly Anhydrous Conditions: Ensure all reagents, solvents, and equipment are rigorously dried.[6] Solvents should be distilled from an appropriate drying agent (e.g., calcium hydride) immediately before use. The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).

-

Monomer Purity: Purify the 2,2-bis(chloromethyl)butan-1-ol monomer, for instance by recrystallization or vacuum distillation, to remove any monofunctional or non-reactive impurities.

Q3: How do I confirm the reaction has gone to completion and my polymer is free of residual starting materials?

Answer:

Causality: Incomplete Reaction

Step-growth polymerizations require very high conversion rates (>99%) to achieve high molecular weights.[4] Incomplete reactions can result from insufficient reaction time, non-optimal temperature, or steric hindrance in the later, more congested stages of polymerization.

Verification and Optimization:

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture over time. After work-up, these samples can be analyzed by ¹H NMR spectroscopy. The disappearance of the signal corresponding to the CH₂-OH proton and the appearance of new signals for the polyether backbone (R-CH₂-O-CH₂-R) confirm the reaction's progress.

-

FTIR Spectroscopy: In the final product, the disappearance of the broad hydroxyl (-OH) stretch around 3300 cm⁻¹ is a key indicator of a successful reaction.

-

Driving the Reaction to Completion:

-

Increase Temperature: If the reaction stalls, a modest increase in temperature for the final few hours can help overcome the activation energy for reactions on sterically hindered sites.

-

Ensure Efficient Base: Use a sufficient excess of a strong, non-nucleophilic base to ensure the hydroxyl groups remain deprotonated and reactive throughout the process.

-

Protocol: Reaction Monitoring by ¹H NMR

-

Sampling: Under a positive pressure of inert gas, carefully extract ~0.1 mL of the reaction mixture using a dry syringe.

-

Quenching: Immediately quench the aliquot in a vial containing deuterated chloroform (CDCl₃) and a small amount of dilute acid to neutralize the base.

-

Work-up: Add a small amount of water, shake, and separate the organic layer. Dry the organic layer with anhydrous MgSO₄ and filter it into an NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum. Compare the integration of the monomer's -CH₂OH signal with the newly formed ether linkage signals to estimate the extent of conversion.

Section 3: Summary of Best Practices

| Area | Best Practice | Rationale |

| Monomer & Reagents | Purify monomer before use. Use freshly distilled, anhydrous solvents. | Prevents chain termination and side reactions caused by impurities.[6] |

| Reaction Setup | Use oven-dried glassware assembled under an inert atmosphere (N₂ or Ar). | Eliminates water, which acts as a potent chain-terminating agent. |

| Reaction Control | Employ a slow monomer addition technique via syringe pump. | Maintains low instantaneous monomer concentration to prevent gelation.[1] |

| Temperature | Maintain a consistent, optimized temperature. Consider a slight increase near the end. | Balances reaction rate while minimizing side reactions like cyclization. |

| Analysis | Monitor reaction progress with techniques like NMR or FTIR. | Confirms conversion and helps optimize reaction time. |

References

- [No Title Found]

- Hawker, C. J., & Fréchet, J. M. J. (1991). The synthesis and polymerization of a hyperbranched polyether macromonomer. Polymer, 32(15), 2829-2835.

- [No Title Found]

- BenchChem. (2025). Identifying side reactions in cationic polymerization of substituted oxetanes. BenchChem Technical Support.

- Sawamoto, M., & Higashimura, T. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5575-5600.

- [No Title Found]

- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- Tsubokawa, N., Jian, H., & Sone, Y. (1989). Cationic Grafting from Carbon Black. IX. Cationic Ring-Opening Polymerization and Copolymerization of 3,3-Bis-(Chloromethyl)Oxetane. Journal of Macromolecular Science: Part A - Chemistry, 26(5), 731-744.

- Nishikubo, T. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.

- Gao, C., & Yan, D. (2018).

- Xing, L., et al. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Frontiers in Earth Science, 10.

- Al-Mutairi, Z. H., et al. (2023). Preparation and Characterization of a Novel Hyperbranched Polyester Polymers Using A2+B3 Monomers. Polymers & Polymer Composites, 31.

- Sigg, S. J. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 354-381.

- da Silva, C. C., et al. (2019). Application of Glycerol in the Synthesis of Hyperbranched and Highly Branched Polyethers: Characterization, Morphology and Mechanism Proposal. Semantic Scholar.

- Wikipedia. (n.d.).

- Thermo Fisher Scientific. (n.d.). Polymer Troubleshooting Guide.

- [No Title Found]

- Hammond, P. (2006).

- [No Title Found]

- [No Title Found]

- BenchChem. (2025). Troubleshooting polymerization reactions with norbornene monomers. BenchChem Technical Support.

- [No Title Found]

- Sardon, H., & Hedrick, J. L. (2019). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering, 7(4), 3845-3854.

- Inoue, S. (2000). HIGHLIGHT - Controlled Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(16), 2861-2871.

- BenchChem. (2025). Troubleshooting guide for "Bis(4-aminocyclohexyl)methyl carbamate" polymerization issues. BenchChem Technical Support.

Sources

- 1. Hyperbranched Macromolecules: From Synthesis to Applications [mdpi.com]

- 2. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. benchchem.com [benchchem.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Resolving Low Conversion Rates in 2,2-bis(chloromethyl)butan-1-ol Reactions